Introduction: The Strategic Importance of Fmoc-Threoninol
Introduction: The Strategic Importance of Fmoc-Threoninol
An In-Depth Technical Guide to Fmoc-Threoninol: Properties, Applications, and Protocols
This guide provides a comprehensive technical overview of N-α-Fmoc-L-threoninol (Fmoc-Thr-ol), a critical building block in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, strategic applications, and field-proven protocols related to this versatile amino alcohol derivative. We will explore the causality behind its use, particularly within the framework of solid-phase peptide synthesis (SPPS), ensuring a blend of theoretical knowledge and practical, actionable insights.
Fmoc-Threoninol is a chiral amino alcohol derivative where the amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] Its structure, possessing two chiral centers and two hydroxyl groups, makes it a unique and valuable reagent. The primary hydroxyl group allows for the extension of a peptide chain from its C-terminus, while the secondary hydroxyl on the side chain can be a site for post-translational modifications or can influence the conformational properties of the final peptide.
The choice of the Fmoc protecting group is strategic. In the context of Solid-Phase Peptide Synthesis (SPPS), orthogonality is paramount. The Fmoc group's lability to basic conditions (typically piperidine) allows for its selective removal without disturbing the acid-labile protecting groups commonly used for amino acid side chains (e.g., t-Bu, Trt, Pbf).[2][3] This orthogonal protection scheme is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide sequences with high fidelity.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of Fmoc-Threoninol is essential for its effective use in synthesis, including accurate reagent measurements, predicting solubility, and ensuring stability. The properties of the most common isomer, Fmoc-L-threoninol, are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 176380-53-3 | [1][4] |
| Molecular Formula | C₁₉H₂₁NO₄ | [4][5] |
| Molecular Weight | 327.37 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 91-98 °C | [1] |
| Optical Rotation | -2.50° ± 1° (c=1 in Methanol) | [1] |
| Boiling Point | 586.50 °C (Predicted) | [4] |
| Storage Temperature | 2-8°C, Sealed in a dry environment, protect from light. | [1][6][9] |
Note: Properties for other stereoisomers like Fmoc-D-threoninol (CAS: 252049-02-8) and Fmoc-D-allo-threoninol (CAS: 143143-54-8) may vary, particularly in melting point and optical rotation.[7][10]
Key Applications in Research and Development
Fmoc-Threoninol is not merely a reagent but a versatile tool that opens avenues in several advanced research areas.
-
Peptide Synthesis: Its most prominent role is as a C-terminal building block in SPPS.[1] By anchoring Fmoc-Threoninol to a resin, a peptide-alcohol (a peptide with a C-terminal alcohol instead of a carboxylic acid) can be synthesized. These structures are often more resistant to enzymatic degradation and can serve as precursors to peptide aldehydes, which are potent enzyme inhibitors.
-
Drug Development: The ability to create modified peptides is crucial for medicinal chemistry.[1][7] Incorporating Threoninol can enhance a drug candidate's pharmacokinetic profile, improve stability, or alter its binding affinity to biological targets.[1]
-
Bioconjugation: The hydroxyl groups of Threoninol provide reactive handles for bioconjugation, allowing the attachment of other molecules like fluorophores, lipids, or polyethylene glycol (PEG) to a peptide.[1][7]
-
Glycobiology: Fmoc-Threoninol serves as a scaffold for synthesizing glycopeptides. The side-chain hydroxyl group mimics the natural O-glycosylation site of threonine, enabling researchers to study the effects of specific glycosylation patterns on protein function and cell signaling.[1][11]
Structural Representation and Synthesis Workflow
To visualize its structure and role in SPPS, we can use diagrams.
Chemical Structure of Fmoc-L-Threoninol
Caption: Chemical structure of Fmoc-L-Threoninol.
Workflow: Fmoc-Threoninol in a Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative process of adding an amino acid to a growing peptide chain anchored by Threoninol on a solid support.
Caption: A standard cycle in Fmoc-SPPS using Threoninol as the anchor.
Experimental Protocol: Coupling of the First Amino Acid
This protocol details a self-validating system for coupling the first amino acid to resin-bound Fmoc-Threoninol. The causality for each step is explained to provide a deeper understanding.
Objective: To couple Fmoc-Alanine to Fmoc-L-Threoninol pre-loaded onto Wang resin.
Materials:
-
Fmoc-L-Threoninol-Wang Resin (0.5 mmol/g loading)
-
Fmoc-Alanine (Fmoc-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Methodology:
-
Resin Swelling (Activation of Resin Matrix):
-
Place 1.0 g of Fmoc-L-Threoninol-Wang resin (0.5 mmol) in a solid-phase synthesis vessel.
-
Add 10 mL of DCM and gently agitate for 30 minutes.
-
Drain the DCM. Add 10 mL of DMF and agitate for another 30 minutes. Drain the DMF.
-
Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites (the threoninol hydroxyl groups) fully accessible for subsequent reactions. DCM is used first for polystyrene resins, followed by the reaction solvent (DMF) to ensure complete solvation.
-
-
Fmoc Deprotection (Exposing the Reactive Amine):
-
Add 10 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[12] A two-step deprotection is standard practice. The first short treatment removes the bulk of the Fmoc groups and the resulting dibenzofulvene-piperidine adduct. The second, longer treatment ensures the reaction goes to completion.[12]
-
-
Washing (Removal of Reagents):
-
Wash the resin by adding 10 mL of DMF, agitating for 1 minute, and draining. Repeat this step 5-7 times.
-
Causality: Thorough washing is non-negotiable in SPPS. It removes all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents and prevent peptide bond formation.
-
-
Amino Acid Activation and Coupling (Peptide Bond Formation):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (1.5 mmol, 467 mg) and 2.9 equivalents of HBTU (1.45 mmol, 550 mg) in 5 mL of DMF.
-
Add 6 equivalents of DIPEA (3.0 mmol, 522 μL) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Causality: The carboxylic acid of Fmoc-Ala-OH is activated by HBTU to form a highly reactive OBt-ester, which is susceptible to nucleophilic attack by the free amine on the threoninol.[12] DIPEA acts as a non-nucleophilic base to facilitate the reaction. Using a slight excess of reagents drives the coupling reaction to completion, ensuring a high yield.
-
-
Final Wash and Storage:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).
-
Dry the resin under a high vacuum for several hours.
-
Causality: The final washes remove unreacted reagents and byproducts. A final wash with a volatile solvent like DCM or MeOH aids in rapid drying. The resin is now ready for the next coupling cycle.
-
Characterization and Quality Control
The identity and purity of Fmoc-Threoninol are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the aromatic protons of the Fmoc group, the characteristic resonances of the threoninol backbone, and the carbamate proton.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expect to see characteristic peaks for the N-H stretch, O-H stretch (from the alcohol groups), a strong C=O stretch from the carbamate, and aromatic C-H stretches from the fluorenyl group.[13]
-
High-Performance Liquid Chromatography (HPLC): Purity is most commonly assessed using reverse-phase HPLC, which should show a single major peak for the pure compound.[1]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[14]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of Fmoc-Threoninol.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C.[6][9] It should be protected from moisture and light to prevent degradation. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[8]
-
Stability and Reactivity: Fmoc-Threoninol is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.[8] The Fmoc group is sensitive to basic conditions, and the hydroxyl groups can undergo esterification under certain acidic conditions. Hazardous decomposition can occur at high temperatures, producing oxides of carbon and nitrogen.[8]
References
-
National Center for Biotechnology Information (n.d.). Fmoc-Threoninol. PubChem Compound Summary for CID 7020321. Available at: [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). fmoc-d-Threoninol. PubChem Compound Summary for CID 7020322. Available at: [Link]
-
AnaSpec (n.d.). Safety Data Sheet: Fmoc-Threoninol. Available at: [Link]
-
Marques, T.D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Ruifu Chemical (n.d.). Fmoc-Thr-ol CAS 176380-53-3 Fmoc-L-Threoninol. Available at: [Link]
-
Liu, F., et al. (2020). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. Available at: [Link]
-
Carl ROTH (n.d.). Fmoc-L-threoninol. Available at: [Link]
-
Aapptec Peptides (n.d.). Fmoc-Threoninol [176380-53-3]. Available at: [Link]
-
Dulantha, W.G., et al. (2009). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Klein, B.A. (2018). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor Electronic Theses and Dissertations. Available at: [Link]
-
University of Colorado Boulder (n.d.). Spectroscopy Problems. Department of Chemistry. Available at: [Link]
-
Togue, A.T., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Fmoc-L-threoninol | 176380-53-3 | FF48590 | Biosynth [biosynth.com]
- 5. Fmoc-Threoninol | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 176380-53-3|Fmoc-Threoninol|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. ruifuchem.com [ruifuchem.com]
- 10. fmoc-d-Threoninol | C19H21NO4 | CID 7020322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
